

Introduction: Unlocking Novel Chromophores with a Strategically Substituted Phenol

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Compound of Interest

Compound Name: **4-Bromo-2,3,5-trimethylphenol**

Cat. No.: **B1333851**

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The synthesis of novel organic dyes remains a cornerstone of materials science, with applications spanning from traditional textiles to advanced fields like nonlinear optics and chemosensors.^[1] Azo dyes, characterized by the (–N=N–) chromophore, represent the largest and most versatile class of synthetic colorants, prized for their intense colors, high stability, and straightforward synthesis.^{[1][2]} The core of their synthesis lies in the azo coupling reaction, an electrophilic aromatic substitution where a diazonium salt reacts with an electron-rich coupling component, typically a phenol or an aromatic amine.^[3]

The properties of the final dye—its color, solubility, and fastness—are intricately linked to the molecular architecture of its precursors. This application note details the use of **4-Bromo-2,3,5-trimethylphenol** as a highly effective and regioselective precursor for the synthesis of novel azo dyes. The unique substitution pattern of this phenol offers significant advantages for dye design. The powerful activating, ortho, para-directing hydroxyl group, combined with the steric hindrance and electronic influence of three methyl groups and a bromine atom, provides precise control over the position of the azo coupling, leading to predictable and novel dye structures.^[4]

This guide provides a comprehensive overview of the precursor's reactivity, a detailed, step-by-step protocol for the synthesis and purification of a representative monoazo dye, and methodologies for its characterization. It is intended for researchers in chemistry, materials science, and drug development seeking to expand their library of functional chromophores.

Precursor Profile: **4-Bromo-2,3,5-trimethylphenol**

Understanding the precursor is fundamental to predicting its behavior in a reaction. **4-Bromo-2,3,5-trimethylphenol** is a solid at room temperature with the following key properties:

Property	Value	Reference
CAS Number	156483-07-7	[5][6]
Molecular Formula	C ₉ H ₁₁ BrO	[5][6]
Molecular Weight	215.09 g/mol	[5][6]
Appearance	Solid	N/A
Storage	4°C, stored under nitrogen	[5]

Reactivity and Scientific Rationale

The reactivity of the aromatic ring in **4-Bromo-2,3,5-trimethylphenol** is dictated by the interplay of its substituents.[4]

- Hydroxyl (-OH) Group: A powerful activating group that is strongly ortho, para-directing due to resonance effects. It significantly increases the nucleophilicity of the ring.[4]
- Methyl (-CH₃) Groups: Activating, ortho, para-directing groups that further enhance ring electron density via inductive effects and hyperconjugation.[4]
- Bromine (-Br) Atom: An ortho, para-director due to resonance, but deactivating overall because of its strong electron-withdrawing inductive effect.[4]

The key to this precursor's utility is its substitution pattern. The position para to the hydroxyl group is blocked by a methyl group. One ortho position is blocked by another methyl group, and the other is occupied by the bromine atom. This leaves only one unsubstituted position on the ring for electrophilic attack, which is ortho to the hydroxyl group. This configuration forces the incoming electrophile (the diazonium ion) to couple at a specific, predictable location, eliminating the formation of isomeric byproducts and simplifying purification.

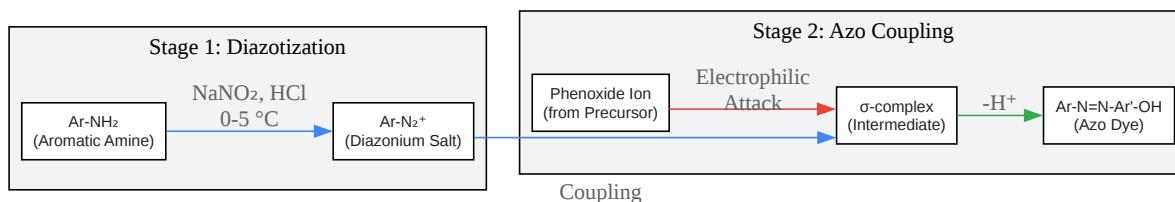
Safety and Handling

4-Bromo-2,3,5-trimethylphenol and related phenolic compounds are corrosive and can cause severe skin burns and eye damage.[7][8][9] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid inhalation of dust and ensure an eyewash station and safety shower are readily accessible.[8]

Core Synthetic Strategy: The Azo Coupling Reaction

The synthesis of azo dyes is a robust, two-stage process that has been a pillar of industrial organic chemistry for over a century.[2][10]

- **Diazotization:** A primary aromatic amine is treated with nitrous acid (generated *in situ* from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This low temperature is critical as diazonium salts are generally unstable and can decompose if warmed.[2]
- **Azo Coupling:** The resulting diazonium salt, a weak electrophile, is immediately reacted with an electron-rich coupling component—in this case, **4-Bromo-2,3,5-trimethylphenol**. The reaction is typically carried out in a solution with controlled pH to ensure the phenol is in its more reactive phenoxide form.[3][11]

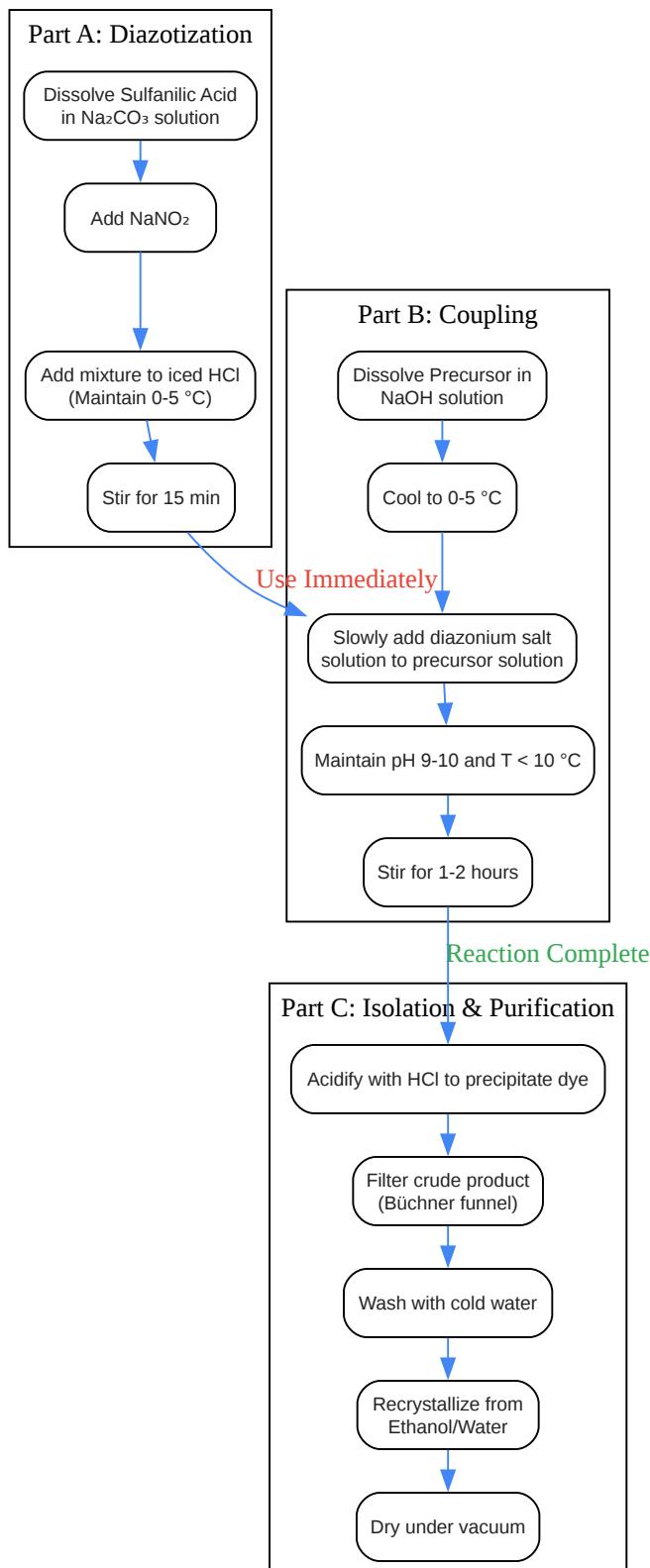


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Caption: General mechanism for azo dye synthesis.

Protocol: Synthesis of a Novel Monoazo Dye

This protocol details the synthesis of a representative novel dye, 4-((6-bromo-2,3,5-trimethyl-4-hydroxyphenyl)diazenyl)benzenesulfonic acid, using sulfanilic acid as the diazo component.



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Caption: Experimental workflow for dye synthesis.

Materials and Reagents

Reagent	CAS No.	Amount	Notes
Sulfanilic acid	121-57-3	1.73 g (10 mmol)	Diazo Component
Sodium Nitrite (NaNO ₂)	7632-00-0	0.70 g (10.1 mmol)	Diazotizing Agent
Sodium Carbonate (Na ₂ CO ₃)	497-19-8	0.53 g (5 mmol)	For solubilizing amine
Hydrochloric Acid (HCl)	7647-01-0	~5 mL (conc.)	For diazotization & precipitation
4-Bromo-2,3,5-trimethylphenol	156483-07-7	2.15 g (10 mmol)	Coupling Component
Sodium Hydroxide (NaOH)	1310-73-2	~1.6 g	For solubilizing phenol & pH control
Deionized Water	7732-18-5	~200 mL	Solvent
Ethanol	64-17-5	As needed	Recrystallization solvent

Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt

- In a 100 mL beaker, dissolve 1.73 g of sulfanilic acid and 0.53 g of sodium carbonate in 50 mL of warm deionized water. Cool the resulting solution to room temperature.
- Add 0.70 g of sodium nitrite and stir until fully dissolved.
- In a separate 250 mL beaker, prepare an ice-cold solution of 2.5 mL concentrated HCl in 25 mL of water.

- While maintaining the temperature between 0-5 °C using an ice bath, add the sulfanilic acid/sodium nitrite solution dropwise to the stirred HCl solution.
 - Scientific Rationale: This procedure generates nitrous acid in situ, which then reacts with the amine. Keeping the temperature low is paramount to prevent the premature decomposition of the unstable diazonium salt.[\[2\]](#)
- After the addition is complete, continue stirring in the ice bath for 15 minutes. The resulting clear or slightly yellow solution is the diazonium salt, which should be used immediately.

Part B: The Azo Coupling Reaction

- In a 400 mL beaker, dissolve 2.15 g of **4-Bromo-2,3,5-trimethylphenol** in 50 mL of 1 M NaOH solution.
- Cool this solution to 0-5 °C in an ice bath.
 - Scientific Rationale: Dissolving the phenol in a basic solution deprotonates the hydroxyl group to form the sodium phenoxide. The resulting phenoxide ion is a much more powerful nucleophile than the neutral phenol, which significantly accelerates the coupling reaction.[\[3\]](#)[\[11\]](#)
- With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold phenoxide solution.
- A brightly colored precipitate should form immediately. During the addition, monitor the pH and maintain it between 9 and 10 by adding small portions of 2 M NaOH solution as needed. Do not allow the temperature to rise above 10 °C.
- After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

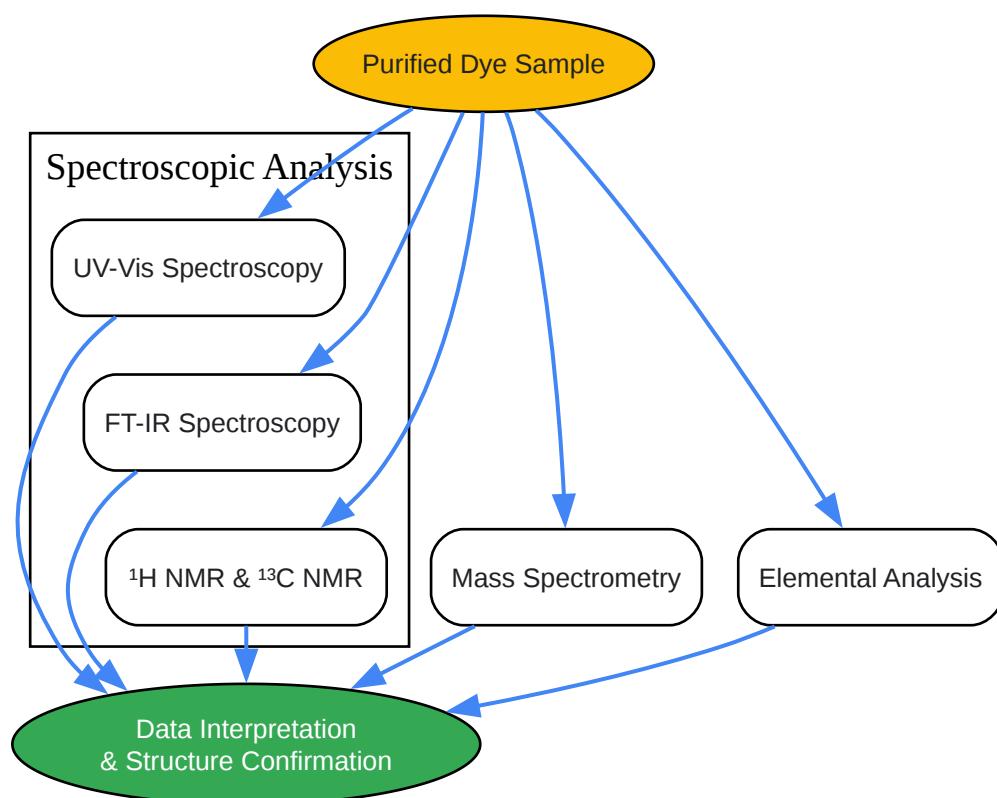
Part C: Isolation and Purification

- After the reaction period, slowly acidify the mixture with concentrated HCl until the pH is approximately 3-4. This will ensure the sulfonic acid group is protonated and the dye fully precipitates.

- Collect the solid dye by vacuum filtration using a Büchner funnel.[12]
- Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.
- For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[13]
- Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.

Characterization of the Novel Dye

A multi-technique approach is essential to confirm the structure and purity of the newly synthesized dye.



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Caption: Workflow for analytical characterization.

- UV-Visible Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., DMSO or ethanol) and record the absorption spectrum. The wavelength of maximum absorbance (λ_{max}) corresponds to the electronic transition of the conjugated system and defines the dye's color.
- FT-IR Spectroscopy: Analyze the solid sample to identify key functional groups. Expect to see characteristic peaks for O-H stretching (broad, $\sim 3400 \text{ cm}^{-1}$), aromatic C-H stretching ($\sim 3100\text{-}3000 \text{ cm}^{-1}$), the N=N azo stretch (often weak, $\sim 1450 \text{ cm}^{-1}$), and C-Br stretching ($\sim 600\text{-}500 \text{ cm}^{-1}$).^[14]
- NMR Spectroscopy (^1H and ^{13}C): Dissolve the sample in a deuterated solvent (e.g., DMSO- d_6) to elucidate the precise molecular structure. The number of signals, their chemical shifts, and splitting patterns will confirm the regiochemistry of the azo coupling.
- Mass Spectrometry (MS): Use a technique like High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight of the dye, confirming its elemental composition.^[1]

Expected Analytical Data Summary

Analysis	Expected Result	Purpose
λ_{max} (UV-Vis)	400-500 nm (Yellow-Orange)	Determine color and electronic properties
FT-IR (cm^{-1})	~ 3400 (O-H), ~ 1450 (N=N), ~ 1035 (S=O)	Functional group identification
^1H NMR	Signals for aromatic and methyl protons	Structural confirmation
HRMS ($[\text{M}-\text{H}]^-$)	Expected m/z: 400.9813	Confirm molecular formula ($\text{C}_{15}\text{H}_{14}\text{BrN}_2\text{O}_4\text{S}$)

Conclusion and Future Directions

This application note demonstrates that **4-Bromo-2,3,5-trimethylphenol** is a valuable and highly regioselective precursor for synthesizing novel azo dyes. The predictable nature of the azo coupling reaction onto its activated ring allows for the rational design of new chromophores

with well-defined structures. The detailed protocol provides a reliable pathway for producing these compounds, and the characterization workflow ensures their structural verification.

By varying the aromatic amine used in the diazotization step, a diverse library of dyes can be generated from this single precursor. Researchers can explore amines with different electronic and steric properties to tune the resulting dyes' colors and physicochemical characteristics for specific applications, from advanced textile dyeing to the development of novel functional materials.[\[15\]](#)[\[16\]](#)

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